molecular formula C12H10N4O2S B2731506 N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 1206997-09-2

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide

Cat. No. B2731506
M. Wt: 274.3
InChI Key: INYFIPKSIFINAB-UHFFFAOYSA-N
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Description

“N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide” is a compound that contains an oxadiazole ring, which is a five-membered ring containing two carbons, one oxygen atom, and two nitrogen atoms . Oxadiazole derivatives are known to have various biological activities and are frequently encountered in active pharmaceutical ingredients .


Synthesis Analysis

The synthesis of oxadiazole derivatives can be achieved through various methods. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The molecular structure of “N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide” can be analyzed using various spectroscopic techniques. For instance, FT-IR can be used to identify functional groups, while 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule .


Chemical Reactions Analysis

Oxadiazole derivatives can participate in various chemical reactions. For instance, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide” can be determined using various techniques. For instance, the melting point can be determined experimentally, and spectroscopic techniques like FT-IR and NMR can provide information about the compound’s chemical structure .

Scientific Research Applications

Anticancer Activity

A series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which bear structural similarities to the specified compound, were synthesized and evaluated for their anticancer activities. These compounds exhibited moderate to excellent anticancer activity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer), with some derivatives showing higher activity than the reference drug etoposide (Ravinaik et al., 2021).

Supramolecular Gelators

N-(thiazol-2-yl)benzamide derivatives, closely related to the compound of interest, have been synthesized and investigated for their gelation behavior. The study aimed to understand the impact of methyl functionality and multiple non-covalent interactions on gelation, revealing that certain derivatives displayed gelation behavior towards ethanol/water and methanol/water mixtures with good stability and low minimum gelator concentration (MGC). These findings suggest potential applications in material science for drug delivery systems and tissue engineering (Yadav & Ballabh, 2020).

Antimicrobial Screening

Thiazole-based 1,3,4-oxadiazoles heterocycles have been synthesized and screened for their antimicrobial activities. The study reports on various N-(4-methyl-5-(4-((substituted phenylamino) methyl)-5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)thiazol-2-yl) benzamides exhibiting considerable potential antibacterial and antifungal activities against a range of pathogens (Desai et al., 2016).

Corrosion Inhibition

The compound's structural framework has been explored for corrosion inhibition properties. A study on the effect of substitution and temperature on corrosion inhibition by benzimidazole bearing 1,3,4-oxadiazoles for mild steel in sulphuric acid demonstrated significant inhibition efficiency. This suggests potential applications in the development of safer and more efficient corrosion inhibitors for industrial applications (Ammal, Prajila, & Joseph, 2018).

Future Directions

The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . Furthermore, given their diverse biological activities, oxadiazole derivatives continue to be a promising area for the development of new therapeutic agents .

properties

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2S/c1-7-14-10(18-16-7)6-13-11(17)12-15-8-4-2-3-5-9(8)19-12/h2-5H,6H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYFIPKSIFINAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide

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